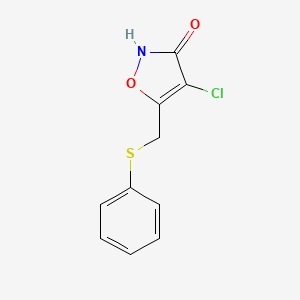

4-chloro-5-((phenylthio)methyl)isoxazol-3(2H)-one

Description

Propriétés

Numéro CAS |

89661-11-0 |

|---|---|

Formule moléculaire |

C10H8ClNO2S |

Poids moléculaire |

241.69 g/mol |

Nom IUPAC |

4-chloro-5-(phenylsulfanylmethyl)-1,2-oxazol-3-one |

InChI |

InChI=1S/C10H8ClNO2S/c11-9-8(14-12-10(9)13)6-15-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13) |

Clé InChI |

WJSAPCFCYGUPNN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)SCC2=C(C(=O)NO2)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-((phenylthio)methyl)isoxazol-3(2H)-one typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor. For example, a reaction between a β-keto ester and hydroxylamine can yield the isoxazole ring.

Introduction of the Chloro Group: The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Phenylthio Group: The phenylthio group can be introduced through a nucleophilic substitution reaction using a phenylthiol reagent.

Industrial Production Methods

Industrial production of 4-chloro-5-((phenylthio)methyl)isoxazol-3(2H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-chloro-5-((phenylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form a sulfoxide or sulfone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted isoxazoles, depending on the nucleophile used.

Applications De Recherche Scientifique

4-chloro-5-((phenylthio)methyl)isoxazol-3(2H)-one has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

Medicine: It may have potential therapeutic applications, such as in the development of anti-inflammatory or anticancer agents.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of 4-chloro-5-((phenylthio)methyl)isoxazol-3(2H)-one depends on its specific application. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The phenylthio and chloro groups may play a role in enhancing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

(R)-(+)-4-(2-Chlorobenzyl)-4-fluoro-3-phenylisoxazol-5(4H)-one ()

- Core Structure : Isoxazol-5(4H)-one (similar to the target’s isoxazol-3(2H)-one but with a keto group at position 5).

- Substituents :

- 2-Chlorobenzyl at position 4.

- Fluorine at position 4 and phenyl at position 3.

- Key Differences :

- Applications: Not explicitly stated, but fluorinated isoxazolones are often explored for enhanced metabolic stability in drug design.

5-Chloro-2-methyl-4-isothiazolin-3-one ()

- Core Structure : Isothiazolin-3-one (S and N heteroatoms vs. O and N in isoxazolone).

- Substituents : Chlorine at position 5 and methyl at position 2.

- Key Differences: The isothiazolinone core is more electrophilic due to sulfur’s polarizability, enhancing reactivity as a biocide. Unlike the target compound, this derivative lacks aromatic substituents but shares a chlorine atom, contributing to antimicrobial activity .

- Applications : Widely used as a preservative in industrial and cosmetic products. Safety protocols (e.g., EN 374-certified gloves) are critical due to its toxicity .

5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()

- Core Structure : Benzoxazole-triazole-thione hybrid.

- Substituents : 4-Chlorophenyl and 3-methylphenyl groups.

- Key Differences :

- Applications : Likely explored for antimicrobial or anticancer activity due to triazole-thione pharmacophores.

Comparative Data Table

Research Findings and Implications

- Electronic Effects: Chlorine at position 4 in the target compound likely increases electrophilicity, akin to 5-chloro-isothiazolinone’s biocidal activity. However, the phenylthio-methyl group may reduce reactivity compared to ’s fluorinated analog.

- Structural Flexibility : The perpendicular fluorophenyl group in ’s compound suggests conformational adaptability, whereas the (phenylthio)methyl group’s planarity in the target may enhance π-π stacking in biological targets.

- Safety Considerations: While isothiazolinones require EN 374-certified gloves, the target compound’s safety profile remains unstudied but warrants caution due to structural similarities .

Activité Biologique

4-Chloro-5-((phenylthio)methyl)isoxazol-3(2H)-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by empirical data and case studies.

Chemical Structure and Properties

The molecular formula of 4-Chloro-5-((phenylthio)methyl)isoxazol-3(2H)-one is with a molecular weight of 232.69 g/mol. The compound features a chloro group, an isoxazole ring, and a phenylthio methyl substituent, which contribute to its biological activity.

Synthesis

The synthesis of 4-Chloro-5-((phenylthio)methyl)isoxazol-3(2H)-one typically involves the reaction of chlorinated isoxazole derivatives with thiol compounds. Various methods have been reported in literature for the preparation of similar isoxazole derivatives, emphasizing the importance of substituent nature on biological efficacy.

Antimicrobial Activity

Research has demonstrated that 4-Chloro-5-((phenylthio)methyl)isoxazol-3(2H)-one exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

| Klebsiella pneumoniae | 25 µg/mL |

These results indicate moderate to strong inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential for therapeutic applications in treating infections caused by resistant strains .

Anticancer Activity

In addition to antimicrobial effects, the compound has shown promise as an anticancer agent. Studies focusing on cell lines have reported:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast cancer) | 15 ± 2 |

| A549 (lung cancer) | 20 ± 3 |

| HeLa (cervical cancer) | 18 ± 1 |

The mechanism of action appears to involve apoptosis induction through modulation of Bcl-2 family proteins, which are critical regulators of cell death .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers evaluated the compound against a panel of pathogens using serial dilution methods. The results confirmed its effectiveness across multiple strains, with notable activity against multidrug-resistant bacteria .

- Cancer Cell Line Study : Another investigation assessed the compound's impact on various cancer cell lines. The findings indicated that treatment led to significant reductions in cell viability, correlating with increased levels of pro-apoptotic markers .

The biological activity of 4-Chloro-5-((phenylthio)methyl)isoxazol-3(2H)-one is attributed to its ability to interfere with cellular processes:

- Inhibition of Bcl-2/Bcl-xL : The compound effectively inhibits these anti-apoptotic proteins, leading to enhanced apoptosis in cancer cells.

- Disruption of Membrane Integrity : In bacterial cells, it appears to disrupt membrane integrity, leading to cell lysis.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-5-((phenylthio)methyl)isoxazol-3(2H)-one, and how do reaction conditions influence yield?

Answer: Two primary methodologies are reported for synthesizing isoxazol-3(2H)-one derivatives:

- Cu(OAc)₂-Catalyzed Cyclization : Cyclization of α-acyl cinnamides with PhI=NTs under mild conditions yields isoxazolones with 80–90% efficiency . Adjusting stoichiometry and reaction time optimizes regioselectivity.

- Chlorination-Alkylation Pathways : Similar compounds (e.g., 3-(2-chlorophenyl)-5-methylisoxazole derivatives) are synthesized via chlorination of intermediates like o-chlorobenzoxime, followed by alkylation with ethyl acetoacetate . Excess chlorinating agents (e.g., PCl₅) improve conversion rates.

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Reagents | Yield (%) | Key Variables |

|---|---|---|---|

| Cu(OAc)₂ Cyclization | PhI=NTs, Cu(OAc)₂ | 80–90 | Temperature (25–40°C), Time (6–12 h) |

| Chlorination-Alkylation | PCl₅, Ethyl acetoacetate | 60–75 | Chlorination duration, Solvent polarity |

Q. How should researchers handle and store this compound to ensure safety and stability?

Answer:

- Protective Measures : Use EN 374-certified gloves, respiratory protection in low-ventilation areas, and barrier creams for skin .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Avoid exposure to light, as isoxazolone derivatives are prone to photodegradation .

- Decontamination : Wash contaminated surfaces with ethanol/water (70:30 v/v) to neutralize reactive intermediates .

Q. Table 2: Safety Protocols

| Hazard Type | Mitigation Strategy | Reference Standard |

|---|---|---|

| Skin Exposure | Barrier creams, impermeable gloves | EN 374 |

| Inhalation | Fume hoods, N95 respirators | OSHA 29 CFR 1910.134 |

| Environmental Contamination | Use secondary containment trays | EPA 40 CFR 264.175 |

Advanced Research Questions

Q. What analytical techniques resolve structural ambiguities in isoxazolone derivatives?

Answer:

- NMR Spectroscopy : and NMR distinguish regioisomers via coupling patterns (e.g., J = 2.5–3.0 Hz for isoxazole protons) .

- HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS) confirms molecular ions (e.g., [M+H]) with <5 ppm error .

- X-Ray Crystallography : Resolves substituent orientation, particularly for E/Z isomers in benzylidene derivatives .

Q. Table 3: Analytical Data for Isoxazolone Derivatives

| Technique | Key Observations | Example Data |

|---|---|---|

| NMR | δ 6.85–7.45 (aromatic H), δ 4.20–4.50 (CH₂Cl) | δ 4.35 (s, 2H, CH₂Cl) |

| HRMS | [M+H] = 297.74 (C₁₇H₁₂ClNO₂) | 297.74 (calc), 297.74 (obs) |

Q. How can isotopic labeling (e.g., deuterium) elucidate metabolic pathways of this compound?

Answer:

- Deuterated Analog Synthesis : Substitute hydrogen with deuterium at the methylthio group (e.g., CD₃-S- derivatives) using deuterated alkylating agents .

- Metabolic Tracing : LC-MS/MS tracks deuterium retention in hepatic microsome assays to identify oxidative metabolites .

- Kinetic Isotope Effects (KIE) : Compare / to assess enzymatic cleavage mechanisms (e.g., CYP450-mediated oxidation) .

Q. Table 4: Isotopic Labeling Strategies

| Isotope | Incorporation Site | Application |

|---|---|---|

| (D) | CH₂Cl or phenylthio methyl | Metabolic stability studies |

| Isoxazole ring | Pathway elucidation via -NMR |

Q. What strategies address low yields in cross-coupling reactions involving this compound?

Answer:

- Catalyst Optimization : Screen Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) with ligands (Xantphos) to enhance Buchwald-Hartwig amination efficiency .

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states in SNAr reactions .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 h to 1–2 h, improving yields by 15–20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.